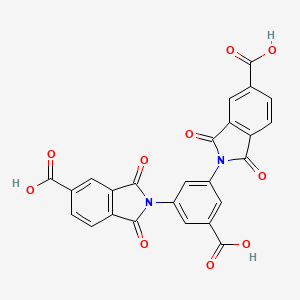
2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid), also known as CB-1, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CB-1 is a member of the isoindoline family and has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. 2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of genes that promote cell survival and proliferation.
Biochemical and Physiological Effects
2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been shown to have various biochemical and physiological effects. It possesses potent antioxidant activity and has been shown to scavenge free radicals and protect cells from oxidative damage. 2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) also exhibits anti-inflammatory activity and has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) also exhibits potent anticancer activity, making it an attractive candidate for cancer research. However, 2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid). One area of interest is the development of novel formulations of 2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of 2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of 2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) and its potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular disorders.
Conclusion
In conclusion, 2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is a compound that has shown promising results in scientific research, particularly in the field of cancer research. Its potent anticancer activity, along with its antioxidant and anti-inflammatory properties, make it an attractive candidate for further investigation. Future research on 2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) should focus on developing novel formulations, investigating potential synergistic effects, and elucidating its mechanism of action in order to fully understand its therapeutic potential.
Synthesis Methods
The synthesis of 2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) involves the reaction of 5-nitrophthalic acid with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting intermediate is then treated with sodium hydroxide to form the final product, 2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid). The synthesis of 2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is relatively simple and can be achieved using standard laboratory techniques.
Scientific Research Applications
2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has shown promising results in various scientific research applications. One of the most significant applications of 2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is in the field of cancer research. Studies have shown that 2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) exhibits potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. 2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) works by inducing apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation.
properties
IUPAC Name |
2-[3-carboxy-5-(5-carboxy-1,3-dioxoisoindol-2-yl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H12N2O10/c28-19-15-3-1-10(23(32)33)7-17(15)21(30)26(19)13-5-12(25(36)37)6-14(9-13)27-20(29)16-4-2-11(24(34)35)8-18(16)22(27)31/h1-9H,(H,32,33)(H,34,35)(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWXJWMPPDFIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)O)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H12N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(5-Carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B4963047.png)
![1-(3-chlorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4963049.png)

![butyl [2,2,2-trifluoro-1-[(4-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4963069.png)
![4-(3-methylphenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4963077.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4963078.png)

![4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4963095.png)
![3-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4963096.png)
![5-(4-ethoxy-3-methoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4963119.png)
![sodium 3-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B4963122.png)
![1-[5-(mesityloxy)pentyl]-1H-imidazole](/img/structure/B4963131.png)
![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4963137.png)
![1-acetyl-17-(3-chloro-4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4963144.png)